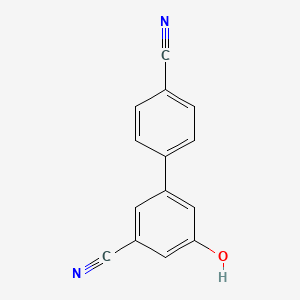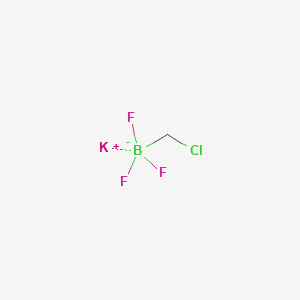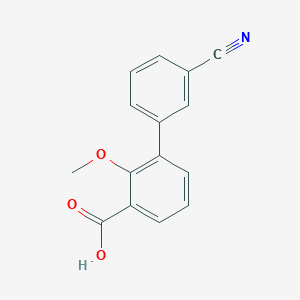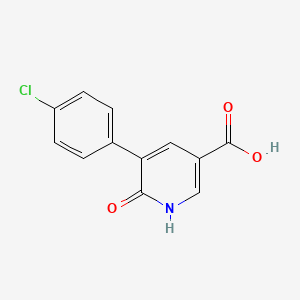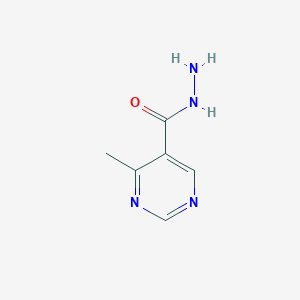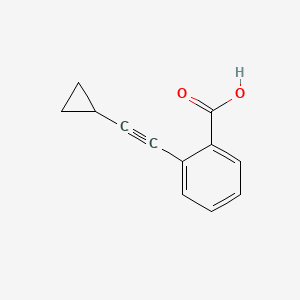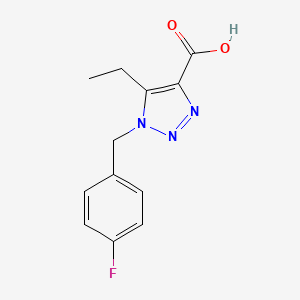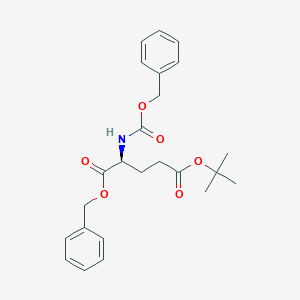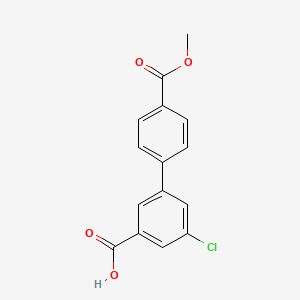![molecular formula C18H24Cl2N2O B1422243 (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride CAS No. 1212060-00-8](/img/structure/B1422243.png)
(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride
説明
(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N2O and its molecular weight is 355.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective, Antiaddictive, and Antidepressant Activity
A review highlights the pharmacology and clinical applications of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to the query compound, showing neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. The therapeutic effects of 1MeTIQ are associated with gentle activation of the monoaminergic system and inhibition of MAO-dependent oxidation in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antioxidant Properties
Ethoxyquin (EQ) and its analogues, which share structural similarities with the query compound, are noted for their antioxidant efficacy. These compounds are crucial for protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion due to their high degree of unsaturation (de Koning, 2002).
Antimalarial Agents
The metabolism and pharmacological effects of 8-aminoquinoline antimalarial agents, a class to which the query compound is structurally related, have been reviewed. These agents, including primaquine, are effective against malaria but may pose risks to individuals with glucose-6-phosphate dehydrogenase deficiency (Strother, Fraser, Allahyari, & Tilton, 1981).
Therapeutic Applications of Tetrahydroisoquinolines
A patent review from 2010-2015 on tetrahydroisoquinolines (THIQs), closely related to the compound , discusses their therapeutic activities across various domains, including cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders. This review emphasizes the broad spectrum of potential applications for compounds within this chemical class (Singh & Shah, 2017).
Metal-to-Ligand Charge Transfer (MLCT) Excited States
Research on cuprous bis-phenanthroline compounds, which include structures similar to the query compound, shows that they possess MLCT excited states with potential applications in photophysics and photochemistry (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
特性
IUPAC Name |
3-[2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-21-17-7-3-5-14-9-11-16(20-18(14)17)10-8-13-4-2-6-15(19)12-13;;/h2-7,12,16,20H,8-11,19H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZXZSLOJMVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(CC2)CCC3=CC(=CC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



